2-((4-(1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline succinate is a novel salt form of the parent compound, 2-((4-(1-methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline, which acts as a potent and selective inhibitor of phosphodiesterase 10A (PDE10A) []. This enzyme plays a crucial role in regulating intracellular signaling pathways involved in neuronal function, particularly within the brain's striatum []. Scientific research has explored the potential of this compound and its parent form as a therapeutic agent for central nervous system disorders, particularly schizophrenia [, ].
The molecular structure of 2-((4-(1-methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline succinate comprises the parent molecule, 2-((4-(1-methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline, ionically bonded to succinic acid. The parent molecule features a quinoline ring system linked to a 1-methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl moiety via a phenoxymethyl bridge []. The succinate anion contributes to the salt's overall physicochemical properties, potentially influencing its solubility, stability, and bioavailability [].
2-((4-(1-methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline succinate functions as a PDE10A inhibitor. PDE10A is an enzyme responsible for hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) [, ]. By inhibiting PDE10A, this compound prevents the breakdown of cAMP and cGMP, leading to increased intracellular levels of these second messengers []. This increase in cAMP and cGMP levels can modulate various downstream signaling pathways, ultimately influencing neuronal activity and potentially alleviating symptoms associated with central nervous system disorders [, ].
The primary application of 2-((4-(1-methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline succinate and its parent compound lies in scientific research exploring its potential as a therapeutic agent for central nervous system disorders []. Studies have demonstrated that PDE10A inhibitors, including 2-((4-(1-methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline, exhibit efficacy in preclinical models of schizophrenia, particularly in addressing positive, cognitive, and potentially negative symptoms [, ]. These findings suggest that this compound could hold promise for developing novel treatments for schizophrenia and potentially other neurological and psychiatric conditions.
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: